Zinc 2-mercaptobenzothiazole (ZMBT) chemical properties
Zinc 2-mercaptobenzothiazole (ZMBT) chemical properties
An In-Depth Technical Guide to the Chemical Properties of Zinc 2-Mercaptobenzothiazole (ZMBT)
Introduction
Zinc 2-mercaptobenzothiazole, commonly referred to as ZMBT or by its chemical name Zinc bis(2-mercaptobenzothiazolate), is a pivotal organozinc compound in the field of polymer science. With the CAS Number 155-04-4, this pale-yellow powder has established itself as an indispensable component in the rubber industry, primarily valued for its role as a highly effective vulcanization accelerator.[1][2][3][4][5][6][7][8] Its molecular formula is C₁₄H₈N₂S₄Zn, and it has a molecular weight of approximately 397.86 g/mol .[1][3] This guide provides a comprehensive exploration of the core chemical properties, synthesis, mechanisms, and applications of ZMBT, offering field-proven insights for professionals in research and development.
Molecular Structure and Identification
ZMBT is the zinc salt of 2-mercaptobenzothiazole (MBT). The structure consists of a central zinc ion coordinated with the sulfur atoms from two benzothiazolethiolate ligands. This coordination complex structure is fundamental to its stability and function.
Diagram 1: Chemical Structure of Zinc 2-mercaptobenzothiazole (ZMBT)
Caption: Coordination complex of a central Zinc ion with two 2-mercaptobenzothiazole ligands.
Physicochemical Properties
The utility of ZMBT is intrinsically linked to its distinct physical and chemical characteristics. It is a non-staining and non-discoloring compound, making it suitable for light-colored rubber products.[2][9] It is generally considered non-toxic, with an oral LD50 in rats exceeding 5000 mg/kg.[9] However, it can be a mild skin and eye irritant.[9]
Data Summary
The following table consolidates the key quantitative properties of ZMBT.
| Property | Value | Source(s) |
| Appearance | White to pale yellow powder/granules | [1][2][3] |
| Taste/Odor | Slightly bitter taste, odorless | [1][2][3] |
| CAS Number | 155-04-4 | [1][3][4][10] |
| Molecular Formula | C₁₄H₈N₂S₄Zn | [1][3][10][11] |
| Molecular Weight | ~397.86 g/mol | [1][3] |
| Density | 1.70 - 1.77 g/cm³ at 25°C | [1][3][9] |
| Melting Point | Decomposes above 300°C (572°F) | [1][3] |
| Solubility | Insoluble: Water, Gasoline, Ethyl Acetate | [1][3][9] |
| Slightly Soluble: Alcohol, Benzene, Dichloromethane, Carbon Tetrachloride | [1][3][9] | |
| Soluble: Acetone, Chloroform, Dilute Alkali | [1][3][9] | |
| Thermal Stability | Stable under normal conditions; decomposes upon heating, emitting toxic fumes of SOx, NOx, and ZnO. | [4][12][13] |
| Chemical Stability | Decomposes in the presence of strong acids and alkalis. | [1][2][3] |
Spectroscopic Profile
While detailed spectral data requires laboratory analysis, the expected characteristics from key spectroscopic techniques are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum of ZMBT would be dominated by absorption bands corresponding to the benzothiazole ring structure. Key peaks would indicate C=N and C=C stretching vibrations within the aromatic system and the C-S bonds. The coordination of the thiol sulfur to the zinc atom would influence the position and intensity of the C=S and C-S stretching bands compared to the free MBT ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (like a deuterated chlorinated solvent) would confirm the aromatic protons and carbons of the benzothiazole rings. The symmetry of the molecule would result in a specific number of distinct signals, confirming the coordination of two identical ligands to the zinc center.[14]
-
UV-Visible (UV-Vis) Spectroscopy: In solution, ZMBT would exhibit characteristic UV absorption bands arising from π→π* electronic transitions within the conjugated benzothiazole system.[15][16] This technique is particularly useful for quantitative analysis.[16][17]
Synthesis and Manufacturing
The industrial production of ZMBT is a critical process that dictates its purity and performance. Two primary synthesis routes are prevalent.
Aqueous Double Decomposition Method
This traditional method involves a two-step process:
-
Salt Formation: 2-Mercaptobenzothiazole (Accelerator M) is dissolved in a sodium hydroxide solution to form its sodium salt (sodium 2-mercaptobenzothiazole).
-
Precipitation: Zinc sulfate is then added to the solution, causing a double decomposition reaction that precipitates the water-insoluble ZMBT.[18]
A significant drawback of this method is the generation of large volumes of wastewater containing byproduct salts, which presents environmental and cost challenges for treatment.[18]
Solvent-Based Synthesis
A cleaner, more modern approach involves the direct reaction of 2-mercaptobenzothiazole (MBT) and zinc oxide in an organic solvent, such as toluene, in the presence of a catalyst like glacial acetic acid or propionic acid.[18] The mixture is heated to reflux for several hours, after which the solid ZMBT product is recovered through filtration and drying. This method significantly reduces wastewater production.[18]
Diagram 2: Simplified Workflow for Solvent-Based ZMBT Synthesis
Caption: A streamlined process flow for the modern, environmentally friendlier synthesis of ZMBT.
Mechanism of Action in Rubber Vulcanization
ZMBT's primary application is as an accelerator for the sulfur vulcanization of both natural rubber (NR) and synthetic rubbers (SR) like SBR, NBR, and EPDM.[2][3][19][20] Vulcanization is the process of forming cross-links between polymer chains, which converts tacky, plastic rubber into a strong, elastic material.[19]
Role as an Accelerator
Sulfur alone vulcanizes rubber very slowly and inefficiently, requiring high temperatures and long durations.[19] Accelerators like ZMBT are crucial for making the process commercially viable. ZMBT is classified as a semi-ultra or high-speed accelerator, providing a rapid cure rate and good processing safety (scorch delay), which prevents premature vulcanization.[9][11][21][22]
The mechanism is complex, but it is understood that ZMBT, in the presence of activators like zinc oxide and stearic acid, forms an active accelerator complex.[2][3][23] This complex reacts with sulfur (typically S₈ rings) to create active sulfurating agents.[23][24] These agents then react with the rubber polymer chains to form cross-link precursors, which ultimately lead to the formation of stable mono-, di-, and polysulfidic cross-links.[24][25] The presence of ZMBT allows this process to occur at lower temperatures (e.g., 120°C) and with greater efficiency.[11][21][22]
Synergistic Use
ZMBT is highly versatile and is often used in combination with other accelerators to fine-tune curing characteristics.[11]
-
Primary Accelerator: In latex applications, ZMBT is frequently used as a primary accelerator, often in conjunction with ultra-accelerators from the dithiocarbamate class like Zinc Dimethyldithiocarbamate (ZDMC) or Zinc Diethyldithiocarbamate (ZDEC).[11][21][22]
-
Secondary Accelerator: In dry rubber applications, it can act as a secondary accelerator to boost the activity of primary accelerators like those from the sulfenamide class.[2][26] This combination can enhance the cure rate without significantly compromising scorch safety.
Diagram 3: Simplified ZMBT-Accelerated Vulcanization Pathway
Caption: The catalytic cycle where ZMBT forms an active complex to facilitate sulfur cross-linking.
Experimental Protocols: Quality Control
Ensuring the quality and consistency of ZMBT is paramount for predictable performance in rubber formulations. The following outlines key analytical methodologies based on common industrial specifications.
Protocol 1: Determination of Zinc Content
-
Objective: To quantify the percentage of zinc in a ZMBT sample, ensuring it meets specifications (typically 15-22%).[1][3][9]
-
Methodology (Titration):
-
Sample Preparation: Accurately weigh a known mass of the ZMBT sample.
-
Digestion: Digest the sample using a suitable mixture of strong acids (e.g., nitric and sulfuric acid) under heat to decompose the organic matrix and bring the zinc into solution as Zn²⁺ ions.
-
Buffering: After cooling and dilution, buffer the solution to an appropriate pH (e.g., pH 10 with an ammonia-ammonium chloride buffer).
-
Titration: Titrate the zinc solution with a standardized solution of Ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., Eriochrome Black T). The endpoint is observed as a sharp color change.
-
Calculation: Calculate the percentage of zinc based on the volume of EDTA titrant used and the initial sample weight.
-
Protocol 2: Assessment of Purity via HPLC
-
Objective: To determine the purity of ZMBT and quantify impurities, such as residual free 2-mercaptobenzothiazole (MBT).[10]
-
Methodology (High-Performance Liquid Chromatography):
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of high-purity ZMBT and MBT in a suitable mobile phase.
-
Sample Preparation: Accurately weigh the ZMBT sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is common.
-
Detection: UV detector set to a wavelength where both ZMBT and MBT have strong absorbance (e.g., ~325 nm).
-
Flow Rate & Temperature: Optimized for good separation, e.g., 1.0 mL/min at 30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak areas of ZMBT and any impurities in the sample chromatogram to the calibration curve generated from the standards to determine the purity and the percentage of free MBT.
-
Broader Applications
While its role in the rubber industry is dominant, the chemical properties of ZMBT lend it to several other industrial applications.
-
Corrosion Inhibition: ZMBT can form a protective film on metal surfaces, particularly copper and its alloys, making it an effective corrosion inhibitor in coatings, paints, and industrial fluids like boilers and heat-transfer systems.[10][11][21][27]
-
Biocidal and Fungicidal Activity: The compound exhibits antifungal and antibacterial properties, leading to its use as a fungicide in agricultural formulations and as a preservative in materials like cutting fluids, glues, and latex-based paints.[4][10][12][28][29]
-
Stabilizer in Polymers: ZMBT can act as a thermal and antioxidant stabilizer in various plastics and adhesives, protecting them from degradation caused by heat and UV radiation.[10]
-
Material Science: It is used as an additive in flooring materials to promote hardening at low temperatures.[4][29]
Safety, Handling, and Storage
Proper handling of ZMBT is essential to ensure workplace safety.
-
Handling: Use in a well-ventilated area to avoid creating a dusty atmosphere.[9] Personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if dust is generated, should be worn to prevent skin, eye, and respiratory irritation.[30][31] Contaminated work clothing should not be allowed out of the workplace.[31]
-
First Aid: In case of skin or eye contact, flush with clean water for several minutes.[9][30] If inhaled, move to fresh air.[30]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][20] Keep away from direct sunlight, heat, and strong acids or bases.[9] The recommended shelf life is typically 24 months under these conditions.[9][20][21][22]
-
Toxicity: While having a low acute oral toxicity, ZMBT is a known skin sensitizer and may cause allergic reactions upon repeated contact.[13][28][30][31] When heated to decomposition, it emits very toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and zinc oxide (ZnO).[4][12][13]
Conclusion
Zinc 2-mercaptobenzothiazole (ZMBT) is a compound of significant industrial importance, underpinned by its unique chemical structure and properties. Its primary role as a vulcanization accelerator is well-established, offering a balance of rapid curing and processing safety that is critical to the modern rubber industry. Furthermore, its utility as a corrosion inhibitor, biocide, and polymer stabilizer highlights its versatility. A thorough understanding of its synthesis, mechanism of action, and analytical characterization is essential for researchers and professionals aiming to innovate and optimize its application in both existing and emerging technologies.
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